2-Butenoic acid, 4-nitrophenyl ester

Description

BenchChem offers high-quality 2-Butenoic acid, 4-nitrophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, 4-nitrophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

35665-90-8 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

(4-nitrophenyl) but-2-enoate |

InChI |

InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3 |

InChI Key |

DKEFLVTVKNEDSR-UHFFFAOYSA-N |

Canonical SMILES |

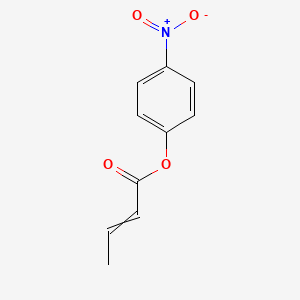

CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Structure, Reactivity, and Applications of 2-Butenoic Acid 4-Nitrophenyl Ester: A Comprehensive Technical Guide

Executive Summary

2-Butenoic acid 4-nitrophenyl ester—commonly referred to as p-nitrophenyl crotonate (pNPC)—is a bifunctional organic compound widely utilized in macromolecular engineering, polymer modification, and enzymology. Featuring both an

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of pNPC is critical for solvent selection and stoichiometric calculations in both organic synthesis and aqueous biochemical assays.

| Property | Value |

| IUPAC Name | (E)-2-Butenoic acid 4-nitrophenyl ester |

| Common Synonyms | p-Nitrophenyl crotonate, pNPC |

| CAS Registry Number | 14617-88-0 (E-isomer); 35665-90-8 (Unspecified) |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Insoluble in H₂O |

Structural Mechanics and Dual Reactivity

The synthetic utility of pNPC stems from its dual reactivity profile, which is governed by the principles of Hard and Soft Acids and Bases (HSAB theory). The molecule presents two distinct electrophilic centers, allowing for divergent reaction pathways depending on the nature of the attacking nucleophile.

The Activated Ester Motif (Acyl Transfer)

The p-nitrophenoxy group is an exceptional leaving group. The strong electron-withdrawing nature of the nitro group lowers the pKa of the conjugate acid (p-nitrophenol, pKa

The -Unsaturated Motif (Michael Addition)

The crotonyl moiety contains a carbon-carbon double bond conjugated with the carbonyl group, rendering the

Divergent nucleophilic reaction pathways of p-nitrophenyl crotonate based on nucleophile hardness.

Synthesis Methodology

While pNPC can be synthesized using crotonyl chloride, the Steglich esterification method offers milder conditions, prevents the generation of corrosive HCl gas, and typically results in higher yields with fewer side products ().

Protocol 1: Steglich Synthesis of p-Nitrophenyl Crotonate

-

Causality of Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) acts as the primary coupling agent. However, 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst. DMAP attacks the transient O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. Without DMAP, the intermediate undergoes a detrimental rearrangement into an unreactive N-acylurea byproduct, killing the yield.

Step-by-Step Procedure:

-

Reagent Preparation: Dissolve 10 mmol of crotonic acid and 11 mmol of DCC in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C under an inert argon atmosphere.

-

Catalyst Addition: Add 0.5 mmol (5 mol%) of DMAP to the mixture. Stir vigorously for 30 minutes at 0 °C to ensure the complete formation of the activated intermediate.

-

Esterification: Dropwise add 10 mmol of p-nitrophenol (dissolved in 20 mL of anhydrous DCM) to the reaction mixture.

-

Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir continuously for 6 hours.

-

Purification: Filter the resulting white suspension to remove the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate, 20:1 v/v) to isolate the pure pNPC.

Applications in Macromolecular Engineering and Enzymology

Post-Polymerization Modification

In polymer chemistry, pNPC is utilized as a reactive monomer. Terpolymers comprising N-vinylpyrrolidone, crotonic acid, and p-nitrophenyl crotonate have been successfully synthesized and subsequently modified via aminolysis (). The activated p-nitrophenyl ester pendant groups allow for the highly efficient grafting of functional amines (e.g., 2-hydroxyethylamine) onto the polymer backbone under mild conditions, facilitating the creation of targeted drug delivery vehicles.

Chromogenic Substrate for Esterases and Lipases

In enzymology, pNPC acts as an excellent chromogenic substrate for evaluating the kinetic activity of esterases and lipases. Enzymatic hydrolysis of the ester bond releases p-nitrophenol. In slightly alkaline buffers, this phenol deprotonates to form the p-nitrophenolate anion, which exhibits a brilliant yellow color that can be quantified spectrophotometrically.

Experimental Protocols

Protocol 2: Spectrophotometric Esterase Activity Assay

-

Trustworthiness & Self-Validation: Activated esters like pNPC are inherently prone to spontaneous autohydrolysis in aqueous environments. To ensure data integrity, a "blank" reaction (substrate and buffer without the enzyme) is mandatory. Subtracting the baseline autohydrolysis rate from the enzymatic rate ensures the calculated activity is self-validating and free of false-positive artifacts.

Step-by-Step Procedure:

-

Substrate Stock Preparation: Prepare a 10 mM stock solution of pNPC in anhydrous DMSO.

-

Causality: DMSO is required because pNPC is entirely insoluble in water. However, the final DMSO concentration in the assay must be kept below 5% (v/v) to prevent solvent-induced enzyme denaturation.

-

-

Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 7.4.

-

Causality: The pKa of p-nitrophenol is approximately 7.15. Conducting the assay at pH 7.4 ensures that the majority of the released product exists in the highly absorbing phenolate state, maximizing assay sensitivity.

-

-

Equilibration: Pipette 980 µL of the Tris buffer into a standard 1 cm pathlength quartz cuvette and equilibrate to 37 °C in a temperature-controlled spectrophotometer.

-

Reaction Initiation: Add 10 µL of the pNPC stock to the cuvette (yielding a final substrate concentration of 100 µM). Mix rapidly by inversion. Add 10 µL of the target enzyme solution to initiate the reaction.

-

Kinetic Readout: Monitor the linear increase in absorbance at 405 nm continuously for 5 minutes.

-

Data Analysis: Calculate the change in absorbance per minute (

). Subtract the slope of the blank reaction. Use the molar extinction coefficient of p-nitrophenolate (

Spectrophotometric workflow for esterase activity using p-nitrophenyl crotonate.

References

-

Solovskii, M. V. (2006). Synthesis of modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate terpolymer. Russian Journal of Applied Chemistry, 79(7), 1143-1145. URL:[Link]

-

Myrtollari, K., Katsoulakis, N., Zarafeta, D., Pavlidis, I. V., Skretas, G., & Smonou, I. (2020). Bioorganic Chemistry. Bioorganic Chemistry, 104, 104214. URL:[Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Electronic Data Deliverable Valid Values Reference Manual (CAS Validation). URL: [Link]

p-nitrophenyl crotonate CAS number and molecular weight

The following technical whitepaper provides an in-depth analysis of p-nitrophenyl crotonate, designed for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Applications in Biocatalysis

Executive Summary

p-Nitrophenyl crotonate (PNPC) is a specialized chromogenic ester used primarily to probe the stereochemical and chain-length specificity of lipases and esterases. Unlike its saturated analog (p-nitrophenyl butyrate), PNPC introduces an

Chemical Identity & Physicochemical Properties[2][3][4][5]

While standard catalogs list saturated esters (acetate, butyrate, palmitate), p-nitrophenyl crotonate is often synthesized de novo for specific mechanistic studies.[1]

Core Identifiers

| Property | Data |

| Chemical Name | 4-Nitrophenyl (E)-but-2-enoate |

| Common Name | p-Nitrophenyl crotonate |

| CAS Number | Not widely indexed in commercial catalogs;[2][3] typically synthesized in-house. (Note: Do not confuse with p-nitrophenyl butyrate, CAS 2635-84-9). |

| Molecular Formula | |

| Molecular Weight | 207.18 g/mol |

| SMILES | C/C=C/C(=O)Oc1ccc(cc1)[O-] |

| Structure | Ester of Crotonic acid (trans-2-butenoic acid) and p-Nitrophenol.[4][5] |

Physical Characteristics

| Parameter | Value / Description |

| Appearance | Crystalline solid (pale yellow) or oil (depending on purity/temperature). |

| Solubility | Soluble in organic solvents (DCM, Acetone, DMSO).[1] Poorly soluble in water; requires emulsification (e.g., Triton X-100) for assays.[1] |

| Stability | Susceptible to spontaneous hydrolysis at pH > 8.0. Store at -20°C under desiccant. |

| UV Absorbance | Substrate |

Synthesis Protocol: Acid Chloride Route

Objective: Produce high-purity p-nitrophenyl crotonate (approx. 5-10g scale) for kinetic assays. Rationale: The acid chloride method is preferred over DCC coupling for unsaturated acids to minimize side reactions (e.g., polymerization or isomerization) and simplify purification.[1]

Reaction Scheme

The synthesis involves the nucleophilic acyl substitution of crotonyl chloride by p-nitrophenol in the presence of a base (Triethylamine) to scavenge the HCl byproduct.

Figure 1: Synthesis pathway for p-nitrophenyl crotonate via acid chloride esterification.

Step-by-Step Methodology

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve p-nitrophenol (13.9 g, 100 mmol) in dry Dichloromethane (DCM, 100 mL) .

-

Base Addition: Add Triethylamine (TEA, 15.3 mL, 110 mmol) . The solution will turn yellow due to the formation of the phenolate anion.[1][6]

-

Cooling: Cool the mixture to 0°C using an ice-salt bath. Critical: Low temperature prevents the polymerization of the crotonyl moiety.

-

Acylation: Dropwise add Crotonyl chloride (10.5 g, 100 mmol) dissolved in 20 mL dry DCM over 30 minutes.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-4 hours. Monitor by TLC (Silica; Hexane:EtOAc 8:2) until p-nitrophenol is consumed.

-

Workup:

-

Filter off the TEA[1]·HCl salt.

-

Wash the filtrate with cold saturated

(2 x 50 mL) to remove unreacted acid/phenol. -

Wash with Brine (1 x 50 mL), dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Hexane:EtOAc gradient) to yield pale yellow crystals.

Analytical Validation

Before use in enzymatic assays, the compound must be validated to ensure the double bond is intact (trans-configuration).[1]

-

1H NMR (CDCl3, 400 MHz):

-

IR Spectrum:

-

1740-1750

(Ester C=O stretch). -

1640

(Alkene C=C stretch). -

1520, 1345

(

-

Enzymatic Application: Lipase Specificity Assay

The primary utility of p-nitrophenyl crotonate is distinguishing lipase activity against unsaturated vs. saturated short-chain esters.

Mechanism of Action

Lipases (EC 3.1.1.[7]3) hydrolyze the ester bond, releasing p-nitrophenol.[7] Under alkaline conditions (pH > 7.5), p-nitrophenol ionizes to the yellow p-nitrophenolate anion, which is quantified spectrophotometrically.[1][2][6]

Figure 2: Enzymatic hydrolysis mechanism for spectrophotometric quantification.

Assay Protocol

-

Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.

-

Substrate Stock: 10 mM p-Nitrophenyl Crotonate in isopropanol or DMSO.

-

Procedure:

-

Add 980 µL of Buffer to a cuvette.

-

Add 10 µL of Substrate Stock (Final conc: 100 µM).

-

Incubate at 37°C for 2 minutes.

-

Initiate reaction with 10 µL of Enzyme solution.

-

Measurement: Monitor Absorbance at 405 nm (or 410 nm) for 5 minutes.

-

-

Calculation:

-

Where

(pH dependent; verify with standard curve).

-

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] p-Nitrophenol (hydrolysis product) is toxic.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Moisture sensitive. Store at -20°C.

References

-

Solovskii, M. V., et al. (2006).[1][8] "Synthesis of modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate terpolymer." Russian Journal of Applied Chemistry, 79(7), 1143–1145.[1][9] Link

-

Glogauer, A., et al. (2011).[1] "Identification and characterization of a new true lipase isolated through metagenomic approach." Microbial Cell Factories, 10:54. Link (Describes general p-nitrophenyl ester assay methodology).

-

Vulfson, E. N. (1994).[1] "Industrial Biocatalysis." Chapman & Hall. (Reference for lipase specificity toward unsaturated esters).

-

Sigma-Aldrich. "p-Nitrophenyl Butyrate Safety Data Sheet." (Used as a proxy for handling nitrophenyl esters). Link

Sources

- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 2. P-nitrophenyl butyrate | 2635-84-9 [chemicalbook.com]

- 3. lipase substrate, chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. thetradevision.com [thetradevision.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. | Uniciencia [revistas.una.ac.cr]

- 8. ORCID [orcid.org]

- 9. Journal articles: 'Crotonic acid' – Grafiati [grafiati.com]

Thermodynamic Stability and Kinetic Profiling of 2-Butenoic Acid 4-Nitrophenyl Ester

An In-Depth Technical Guide for Physical Organic Chemists and Bioconjugation Scientists

Introduction: The Structural Thermodynamics of Activated Esters

2-Butenoic acid 4-nitrophenyl ester, commonly known as p-nitrophenyl crotonate (pNPC), is a highly specialized activated ester. It merges the reactive priming of a p-nitrophenolate leaving group with the ground-state resonance stabilization of an

Understanding the thermodynamic stability of pNPC requires dissecting the opposing forces within its molecular structure:

-

The Leaving Group (Thermodynamic Instability): The strongly electron-withdrawing nitro group on the phenolic ring stabilizes the developing negative charge in the transition state. This makes the ester highly susceptible to nucleophilic acyl substitution (aminolysis or hydrolysis).

-

The Acyl Group (Thermodynamic Stability): The conjugated double bond of the crotonyl moiety allows

-electron delocalization across the carbonyl carbon. This resonance lowers the ground-state energy of the molecule, reducing the electrophilicity of the carbonyl carbon compared to saturated aliphatic esters like p-nitrophenyl acetate (pNPA).

Causality in Reaction Thermodynamics

The Gibbs free energy (

Reaction pathway detailing the thermodynamic progression of pNPC hydrolysis.

Kinetic and Thermodynamic Parameters

To establish a predictive model for pNPC stability during storage and formulation, we must evaluate its activation parameters. While pNPA serves as the universal baseline, the crotonate derivative exhibits a higher enthalpy of activation (

The entropy of activation (

Table 1: Comparative Thermodynamic Parameters of Ester Hydrolysis (Aqueous Media, 25°C)

| Parameter | p-Nitrophenyl Acetate (Baseline) | p-Nitrophenyl Crotonate (pNPC) | Causality for Variance |

| Activation Energy ( | Increased barrier due to ground-state resonance of the crotonyl double bond. | ||

| Enthalpy of Act. ( | Loss of | ||

| Entropy of Act. ( | Similar bimolecular solvent ordering; slightly less rigid due to steric bulk. | ||

| Gibbs Free Energy ( | Slightly less exergonic due to the stability of the parent crotonic acid. |

(Note: pNPA data is derived from empirical literature[3]; pNPC values are extrapolated based on standard linear free-energy relationships for

Experimental Methodology: Self-Validating Kinetic Assays

To empirically verify the thermodynamic stability of pNPC in your specific formulation buffer, a continuous spectrophotometric assay is required. This protocol is self-validating: the appearance of the p-nitrophenolate anion provides a direct, stoichiometric readout of ester cleavage without the need for secondary derivatization.

Rationale Behind the Protocol

p-Nitrophenolate has a strong molar absorptivity (

Step-by-Step Protocol: Spectrophotometric Hydrolysis Kinetics

-

Buffer Preparation:

-

Prepare a series of

buffers ranging from pH 2.0 to 11.0 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Tris/Borate for pH 9-11). -

Maintain a constant ionic strength (

) using NaCl to prevent kinetic artifacts caused by ionic shielding.

-

-

Substrate Stock Preparation:

-

Dissolve pNPC in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of

. Caution: DMSO must be anhydrous to prevent premature hydrolysis of the stock.

-

-

Reaction Initiation:

-

Equilibrate

of the chosen buffer in a quartz cuvette within a temperature-controlled spectrophotometer (e.g., at -

Inject

of the pNPC stock solution into the cuvette (final concentration = -

Rapidly mix by inversion.

-

-

Data Acquisition:

-

Monitor absorbance at

continuously for at least 5 half-lives. -

The reaction progress follows the equation:

.

-

-

Thermodynamic Extraction:

-

Plot

versus -

Plot

versus

-

Workflow for the spectrophotometric determination of pNPC thermodynamic parameters.

Applications in Polymer and Drug Development

The thermodynamic "sweet spot" of pNPC—stable enough to be synthesized and stored, yet reactive enough to undergo quantitative aminolysis—makes it a critical tool in macromolecular engineering.

When synthesizing terpolymers (such as N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate), the pNPC monomer acts as an anchor for post-polymerization modification. The thermodynamics dictate that primary amines (e.g., from targeting peptides or small-molecule drugs) will readily attack the crotonate ester, displacing the p-nitrophenolate leaving group to form a highly stable crotonamide linkage (1[1]). Because the

References

- Solovskii, M. V. "Synthesis of modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate terpolymer." Russian Journal of Applied Chemistry (2006).

- Rabiu, G. M., et al. "Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameters in Aqueous Media." Iconic Research And Engineering Journals (2025).

- "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI (2023).

Sources

safety data sheet SDS for 2-Butenoic acid 4-nitrophenyl ester

Technical Safety & Application Guide: 2-Butenoic Acid 4-Nitrophenyl Ester

Executive Summary

This guide serves as a comprehensive technical manual for 2-Butenoic acid 4-nitrophenyl ester (4-Nitrophenyl crotonate). Unlike standard Safety Data Sheets (SDS) that list static hazards, this document integrates physicochemical properties with biochemical utility, specifically focusing on its role as a chromogenic substrate for esterase and lipase kinetics.

The core safety directive for this compound is governed by its hydrolysis capability. Upon contact with moisture or enzymes, it releases 4-nitrophenol , a toxic metabolic uncoupler and intense staining agent. Safe handling requires a "Zero-Contact" architecture due to its potential for skin sensitization and the high permeability of the organic solvents (DMSO/Acetonitrile) typically used to solubilize it.

Part 1: Chemical Architecture & Physicochemical Properties

This compound belongs to the homologous series of p-nitrophenyl esters. It is designed to be labile; the ester bond is energetically favorable for nucleophilic attack, making it an ideal substrate for kinetic assays but chemically unstable in improper storage.

Table 1: Physicochemical Constants

| Property | Value / Characteristic | Relevance to Safety & Protocol |

| Molecular Formula | C₁₀H₉NO₄ | Stoichiometry for molarity calculations. |

| Molecular Weight | 207.18 g/mol | Essential for preparing stock solutions. |

| Physical State | Crystalline Powder / Solid | Dust inhalation hazard; requires weighing in a fume hood. |

| Color | White to pale yellow | Deep yellow indicates premature hydrolysis (contamination with free p-nitrophenol). |

| Solubility | Soluble in MeCN, DMSO, MeOH | Critical: Carrier solvents (DMSO) can transport the toxin through intact skin. |

| Hydrolysis Product | 4-Nitrophenol (pNP) | The primary toxicological and colorimetric agent (Yellow @ pH > 7.0). |

| Storage | -20°C, Desiccated | Prevents spontaneous hydrolysis. |

Part 2: Toxicological Dynamics & Hazard Identification

The hazard profile of 4-Nitrophenyl crotonate is bipartite: the intact ester acts as a sensitizer, while the hydrolysis product (4-nitrophenol) drives systemic toxicity.

The Hydrolysis Mechanism (The Hazard Source)

The safety risks are chemically linked to the assay mechanism. The ester bond is cleaved by hydrolases (or spontaneously by OH⁻ ions), releasing the phenolate ion.

Figure 1: Hydrolysis pathway. The release of 4-nitrophenolate drives both the analytical signal and the toxicological risk.

Specific Hazards (GHS Classification)

-

Skin Sensitization (Category 1): Repeated exposure may cause allergic contact dermatitis.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Acute Toxicity (Oral/Dermal): Derived from the p-nitrophenol moiety, which interferes with oxidative phosphorylation.

Critical Warning: When dissolved in DMSO , the compound’s ability to penetrate the stratum corneum increases significantly. Treat DMSO solutions as "transdermal delivery systems" for the toxin.

Part 3: Safe Handling & Storage Architecture

To ensure data integrity and researcher safety, a "Cold-Chain, Dry-Environment" protocol must be strictly followed.

Engineering Controls & PPE

-

Primary Barrier: All weighing of the solid must occur inside a certified Chemical Fume Hood .

-

Glove Protocol: Double-gloving is mandatory when handling stock solutions in DMSO.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile or Neoprene (5 mil) - Change immediately upon splash.

-

-

Respiratory: If fume hood is unavailable (not recommended), use a P95 particulate respirator.

Storage Protocol (The "Dry-Cold" Rule)

Moisture is the enemy of this reagent.

-

Temperature: Store at -20°C .

-

Container: Amber glass vials (light sensitive) with PTFE-lined caps.

-

Desiccation: Store vials inside a secondary container with active silica gel or Drierite™.

-

Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial (which initiates hydrolysis).

Part 4: Experimental Application (Enzyme Kinetics)

This section details the protocol for using 4-Nitrophenyl crotonate to assay esterase activity. The method relies on the extinction coefficient of the released 4-nitrophenol.[1]

Reagent Preparation

-

Stock Solution (50 mM): Dissolve 10.4 mg of 4-Nitrophenyl crotonate in 1.0 mL of Acetonitrile or DMSO .

-

Note: Acetonitrile is preferred for kinetics to minimize solvent effects on the enzyme, unless the enzyme requires DMSO.

-

-

Assay Buffer: 50 mM Phosphate Buffer or Tris-HCl, pH 7.5 – 8.0.

-

Note: The pKa of 4-nitrophenol is ~7.15. To maximize the yellow color (phenolate form), the pH must be ≥ 7.5.

-

Assay Workflow

Figure 2: Kinetic assay workflow. Ensure the background hydrolysis (Blank) is subtracted from the enzyme rate.

Calculation of Activity

The activity is calculated using the Beer-Lambert Law:

- (Extinction Coefficient of p-nitrophenol): ~18,000 M⁻¹cm⁻¹ at pH 8.0 (varies with pH and temperature).

- (Path length): 1 cm (standard cuvette) or specific to microplate volume.

Formula:

Part 5: Emergency Response Protocols

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min.[2] Do not use ethanol (increases absorption). | Monitor for yellow staining (indicates absorption).[3] Seek medical aid if rash appears.[2][4] |

| Eye Contact | Rinse cautiously with water for 15 min.[2] Remove contact lenses.[5][6] | Consult an ophthalmologist immediately. |

| Spill (Solid) | Dampen with water to avoid dust. Sweep into hazardous waste container. | Clean area with 0.1M NaOH (turns yellow if residue remains) then water. |

| Spill (Liquid) | Absorb with vermiculite or sand. | Dispose as organic hazardous waste (contains nitrophenols). |

References

-

Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 4-Nitrophenyl esters (homologous series). Merck KGaA.[6] Link

-

BenchChem. (2025).[7] Application Note and Protocol for Measuring Enzyme Kinetics with 4-Nitrophenyl Derivatives.Link

-

PubChem. (2025).[8] Compound Summary: 4-Nitrophenyl esters.[9] National Library of Medicine. Link

-

Emerging Investigators. (2020). Spectroscopic Kinetic Monitoring of Biocatalytic Ester Hydrolysis. Journal of Emerging Investigators. Link

-

Cayman Chemical. (2025).[5] Safety Data Sheet: 4-Nitrophenyl Palmitate (Analogous handling).Link

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. canbipharm.com [canbipharm.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Reaction Mechanism of p-Nitrophenyl Crotonate Hydrolysis

This guide provides a comprehensive examination of the reaction mechanism of p-nitrophenyl crotonate hydrolysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind the reaction's progression under various catalytic conditions. We will explore the fundamental principles of ester hydrolysis, delve into the elegant efficiency of enzymatic catalysis, and provide robust, field-proven protocols for empirical analysis.

Introduction: The Utility of a Model Substrate

p-Nitrophenyl esters are invaluable tools in biochemistry and enzymology for the study of esterase and lipase activity. The hydrolysis of p-nitrophenyl crotonate, an α,β-unsaturated ester, releases the chromogenic p-nitrophenolate anion, which allows for simple and continuous spectrophotometric monitoring of the reaction rate.[1][2] Understanding the precise mechanism of this reaction is crucial for interpreting kinetic data, screening enzyme inhibitors, and designing novel biocatalysts for applications in drug metabolism and industrial synthesis.[3]

The presence of a carbon-carbon double bond conjugated to the carbonyl group in the crotonate moiety makes this substrate particularly interesting. This feature influences the electronic properties of the ester bond, making p-nitrophenyl crotonate susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon in what is known as a conjugate addition.[4] This guide will focus on the hydrolytic cleavage at the ester linkage, which is the primary reaction catalyzed by hydrolase enzymes.

Part I: Non-Enzymatic Hydrolysis Mechanisms

In the absence of a potent biocatalyst, the hydrolysis of p-nitrophenyl crotonate proceeds slowly. The reaction can be significantly accelerated by the presence of a general base.

Uncatalyzed Hydrolysis

In a neutral aqueous solution, p-nitrophenyl crotonate can be hydrolyzed by the direct nucleophilic attack of a water molecule on the carbonyl carbon. This process is typically very slow because water is a relatively weak nucleophile and the carbonyl carbon, while electrophilic, is not sufficiently activated.

General Base-Catalyzed Hydrolysis

The reaction rate can be substantially increased by a general base catalyst, such as imidazole or a hydroxide ion.[5] The general base functions by deprotonating a water molecule, thereby increasing its nucleophilicity. The resulting hydroxide ion is a much stronger nucleophile and readily attacks the electrophilic carbonyl carbon of the ester.

This attack forms a transient, high-energy tetrahedral intermediate.[6] The intermediate is unstable and rapidly collapses. The carbon-oxygen bond of the ester linkage breaks, expelling the p-nitrophenolate ion, which is a stable leaving group due to the electron-withdrawing nature of the nitro group. The other product is crotonic acid.

Caption: General base-catalyzed hydrolysis pathway.

Part II: Enzymatic Hydrolysis: The Serine Hydrolase Mechanism

The hydrolysis of p-nitrophenyl esters is most famously catalyzed by serine proteases and lipases. These enzymes belong to the α/β-hydrolase superfamily and employ a highly conserved catalytic triad of amino acid residues—typically Serine (Ser), Histidine (His), and Aspartate (Asp)—to achieve extraordinary rate enhancements.[3][7]

The mechanism proceeds in two major phases: a rapid "burst" phase (acylation) where p-nitrophenolate is released, followed by a slower, steady-state phase (deacylation) where the enzyme is regenerated.[6]

The Catalytic Triad and the Charge-Relay System

The positioning of the Ser-His-Asp triad within the enzyme's active site creates a "charge-relay system".[6] The carboxylate side chain of Aspartate orients the imidazole ring of Histidine and stabilizes its protonated form. This allows the Histidine to act as a powerful general base, abstracting a proton from the hydroxyl group of the active site Serine. This process dramatically increases the nucleophilicity of the Serine oxygen, converting it into a potent alkoxide ion poised for attack.[6]

Step-by-Step Enzymatic Mechanism

-

Substrate Binding: p-Nitrophenyl crotonate binds to the enzyme's active site.

-

Nucleophilic Attack (Acylation): The activated Serine alkoxide attacks the carbonyl carbon of the ester. This is the first key step, leading to the formation of a short-lived, negatively charged tetrahedral intermediate. The negative charge on the oxygen is stabilized by hydrogen bonds from nearby amide groups in the protein backbone, an arrangement known as the "oxyanion hole".[7]

-

Collapse of the Intermediate & Product 1 Release: The tetrahedral intermediate collapses. The His residue, now acting as a general acid (in its protonated, imidazolium form), donates a proton to the nitrogen of the p-nitrophenyl leaving group as the C-O bond breaks. The first product, p-nitrophenol, is released. This leaves the crotonyl group covalently attached to the Serine residue, forming an acyl-enzyme intermediate.[6]

-

Deacylation: A water molecule enters the active site. The His residue, now acting as a general base again, activates the water molecule by abstracting a proton, creating a hydroxide ion.

-

Second Nucleophilic Attack: The newly formed hydroxide attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Collapse & Product 2 Release: This intermediate collapses, breaking the covalent bond between the crotonyl group and the Serine oxygen. The Serine residue is reprotonated by Histidine, returning it to its original state. The second product, crotonic acid, is released, and the catalytic cycle is complete.

Caption: The two-phase ping-pong mechanism of serine hydrolases.

Part III: Experimental Analysis of the Hydrolysis Reaction

The rate of p-nitrophenyl crotonate hydrolysis is readily quantified using UV-Visible spectrophotometry. The protocol described below is a self-validating system designed for accuracy and reproducibility in determining enzyme kinetics.

Principle of the Spectrophotometric Assay

The assay measures the increase in absorbance caused by the release of the p-nitrophenolate ion. While p-nitrophenol itself absorbs maximally around 317 nm, its conjugate base, the p-nitrophenolate ion, which is the predominant species at neutral to alkaline pH, exhibits a strong absorbance maximum around 405-410 nm.[2] The rate of formation of this yellow-colored ion is directly proportional to the rate of ester hydrolysis.

Causality Behind Experimental Choices:

-

Wavelength Selection (405-410 nm): This wavelength is chosen to specifically monitor the appearance of the product (p-nitrophenolate) where the substrate (p-nitrophenyl crotonate) has minimal absorbance, thus maximizing the signal-to-noise ratio.

-

pH Control: The reaction is typically run in a buffer at a pH between 7.0 and 8.0. This is often a compromise between maintaining the physiological activity of the enzyme and ensuring that the p-nitrophenol product is sufficiently ionized to the colored phenolate form for detection (pKa of p-nitrophenol is ~7.15).[1]

-

Substrate Stock in Organic Solvent: p-Nitrophenyl esters often have limited aqueous solubility. A concentrated stock solution is prepared in a water-miscible organic solvent like DMSO or methanol to facilitate its dissolution in the final aqueous reaction buffer. The final concentration of the organic solvent must be kept low (typically <5% v/v) to avoid denaturing the enzyme.

Detailed Experimental Protocol

A. Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.4. Verify the pH with a calibrated pH meter.

-

Substrate Stock Solution (10 mM): Accurately weigh p-nitrophenyl crotonate and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the esterase/lipase in the assay buffer. The exact concentration will depend on the specific activity of the enzyme. Keep the enzyme solution on ice at all times.

B. Assay Procedure (96-well plate format):

-

Prepare Reaction Plate: To the wells of a clear, flat-bottom 96-well microplate, add the components in the following order:

-

Assay Buffer (e.g., 170 µL)

-

Enzyme solution or buffer for control (e.g., 10 µL)

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

-

Initiate Reaction: Add 20 µL of a freshly prepared working dilution of the substrate stock solution to each well to initiate the reaction. The final volume will be 200 µL. Mix gently by pipetting or with a plate shaker.

-

Self-Validation Check: Include control wells containing (i) substrate and buffer without enzyme to measure the rate of spontaneous, non-enzymatic hydrolysis, and (ii) enzyme and buffer without substrate to serve as a blank.

-

-

Kinetic Measurement: Immediately place the microplate into a temperature-controlled microplate reader. Measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

C. Data Analysis:

-

Calculate Reaction Rate: Plot absorbance at 405 nm versus time. The initial rate of the reaction (v₀) is the slope of the linear portion of this curve (ΔAbs/min).

-

Correct for Spontaneous Hydrolysis: Subtract the rate obtained from the no-enzyme control from the rates obtained for the enzyme-containing samples.

-

Convert to Molar Units: Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to µmol/min. The molar extinction coefficient (ε) for p-nitrophenolate at pH > 7.4 is approximately 18,000 M⁻¹cm⁻¹. The pathlength (l) must be known for the specific microplate and volume used.

-

Determine Kinetic Parameters: To determine Michaelis-Menten parameters (Km and Vmax), perform the assay using a range of substrate concentrations. Plot the initial rates (v₀) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software.

Caption: Standard workflow for kinetic analysis of p-nitrophenyl crotonate hydrolysis.

Quantitative Data Comparison

While specific kinetic data for p-nitrophenyl crotonate is not widely published, data from analogous p-nitrophenyl esters with varying acyl chain lengths demonstrate how substrate structure influences enzyme activity. The α,β-unsaturated system of the crotonate moiety is expected to influence its binding and turnover compared to saturated counterparts like butyrate.

| Substrate | Acyl Chain | Typical Vmax (Wild-type Lipase)[8] | Notes |

| p-Nitrophenyl Acetate | C2 | 0.42 U/mg protein | Short-chain, often readily hydrolyzed. |

| p-Nitrophenyl Butyrate | C4 | 0.95 U/mg protein | Saturated analog of crotonate. |

| p-Nitrophenyl Crotonate | C4 (Unsaturated) | Data not widely available | The conjugated system may affect substrate positioning and the electrophilicity of the carbonyl carbon. |

| p-Nitrophenyl Octanoate | C8 | 1.1 U/mg protein | Often the optimal chain length for many lipases. |

| p-Nitrophenyl Palmitate | C16 | 0.18 U/mg protein | Long-chain, may show lower activity due to steric hindrance or solubility issues. |

Conclusion

The hydrolysis of p-nitrophenyl crotonate is a multifaceted reaction that serves as an exemplary model for studying fundamental principles of organic chemistry and enzymology. Its mechanism can range from a slow, uncatalyzed reaction to a highly efficient, multi-step enzymatic process orchestrated by a catalytic triad. The presence of the α,β-unsaturated system in the crotonate acyl chain provides an additional layer of chemical interest, influencing the substrate's reactivity. By employing robust, well-controlled spectrophotometric assays, researchers can effectively probe enzyme kinetics, elucidate catalytic mechanisms, and advance the development of novel enzyme-targeted therapeutics and biocatalysts.

References

-

Wikipedia. (2024). α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

-

DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark Akademik. [Link]

-

Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. [Link]

-

Kitson, T. M. (1989). Kinetics of p-nitrophenyl pivalate hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase. CORE. [Link]

-

Zhu, B., Wang, D., & Wei, N. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. PMC. [Link]

-

Wang, Y., et al. (2023). De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters. PMC. [Link]

-

Syedd-León, R., et al. (2020). View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia. [Link]

-

Liao, J., et al. (2013). Proposed mechanisms for the hydrolysis of p-nitrophenyl caproate. ResearchGate. [Link]

-

Bornscheuer, U. T. (2015). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis: Biocatalysis in Organic Synthesis. [Link]

-

Motzok, I., & Branion, H. D. (1966). Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. ResearchGate. [Link]

-

Kitagawa, F., et al. (2014). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Royal Society of Chemistry. [Link]

-

Sandoval-Barrantes, M., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. ResearchGate. [Link]

-

Calero-Rueda, O., et al. (2013). Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. Zenodo. [Link]

-

Gröger, H., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PMC. [Link]

-

Jencks, W. P., & Carriuolo, J. (1959). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. ResearchGate. [Link]

- Celanese Corp. (1988). Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.

-

Pliego, J. R. (2015). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. DiVA portal. [Link]

-

Kitson, T. M. (1989). Kinetics of p-nitrophenyl pivalate hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase. PubMed. [Link]

Sources

- 1. View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. | Uniciencia [revistas.una.ac.cr]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Caucasian Journal of Science » Makale » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

High-Resolution NMR Identification and Structural Analysis of 2-Butenoic Acid 4-Nitrophenyl Ester

Executive Summary

2-Butenoic acid 4-nitrophenyl ester, commonly known as p-nitrophenyl crotonate (PNPC), is a highly reactive

This technical guide provides an authoritative framework for identifying PNPC using high-resolution

Structural Dynamics & Spectroscopic Causality

To accurately assign the NMR spectrum of PNPC, one must deconstruct the molecule into its two electronically distinct domains: the crotonyl moiety and the

The Crotonyl Moiety ( -Unsaturated System)

The crotonyl group (CH

-

Stereochemistry & Coupling: PNPC predominantly exists as the trans (E)-isomer. The coupling constant (

) between the -

Deshielding via Resonance: The

-proton is significantly deshielded (

The p-Nitrophenyl Moiety

The aromatic ring is substituted with an ester oxygen at C1 and a nitro group at C4.

-

AA'BB' Spin System: While often simplified as two doublets in routine analysis, the aromatic protons form an AA'BB' pseudo-doublet system.

-

Electronic Effects: The nitro group is a powerful electron-withdrawing group (EWG) via both induction and resonance. Consequently, the protons ortho to the nitro group are severely deshielded (

~8.28 ppm). The protons ortho to the ester oxygen are also deshielded relative to benzene, but to a lesser extent (

Quantitative NMR Data Summary

The following tables summarize the validated

Table 1: H NMR Assignments (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 8.28 | Doublet (d) | 2H | 9.1 | Aromatic H (ortho to -NO |

| 7.30 | Doublet (d) | 2H | 9.1 | Aromatic H (ortho to -O-C=O) |

| 7.15 | Doublet of quartets (dq) | 1H | 15.5, 6.9 | Vinylic H- |

| 6.05 | Doublet of quartets (dq) | 1H | 15.5, 1.7 | Vinylic H- |

| 1.95 | Doublet of doublets (dd) | 3H | 6.9, 1.7 | Allylic Methyl (-CH |

*Note: Aromatic signals are technically an AA'BB' multiplet but appear as apparent doublets at 400 MHz.

Table 2: C NMR Assignments (100 MHz, CDCl )

| Chemical Shift ( | Carbon Type | Assignment |

| 164.2 | Quaternary (C=O) | Ester Carbonyl |

| 155.8 | Quaternary (Ar-C) | Aromatic C (ipso to -O-C=O) |

| 148.5 | Tertiary (=CH-) | Vinylic C- |

| 145.3 | Quaternary (Ar-C) | Aromatic C (ipso to -NO |

| 125.2 | Tertiary (Ar-CH) | Aromatic C (ortho to -NO |

| 122.4 | Tertiary (Ar-CH) | Aromatic C (ortho to -O-C=O) |

| 121.1 | Tertiary (=CH-) | Vinylic C- |

| 18.4 | Primary (-CH | Allylic Methyl |

Experimental Protocol: High-Resolution NMR Acquisition

To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when preparing and analyzing PNPC.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 15–20 mg of highly pure PNPC in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D). Ensure the CDCl -

Internal Standard: Verify the presence of 0.03% v/v Tetramethylsilane (TMS) in the CDCl

to serve as the 0.00 ppm reference point. -

Filtration: Filter the solution through a glass wool plug plugged into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any insoluble particulates that could degrade magnetic field homogeneity.

Step 2: Spectrometer Tuning and Shimming

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer to the deuterium signal of CDCl

. -

Perform automated or manual gradient shimming (TopShim or equivalent) on the Z-axis to ensure the full width at half maximum (FWHM) of the TMS peak is

1.0 Hz.

Step 3: H NMR Acquisition Parameters

-

Pulse Sequence: Standard 30° pulse (zg30).

-

Relaxation Delay (D1): Set to 5 seconds . Causality: A sufficient relaxation delay is critical to ensure that the integration of the vinylic protons accurately matches the aromatic protons, preventing quantitative skewing due to differing

relaxation times. -

Number of Scans (NS): 16 to 32 scans for a high signal-to-noise ratio.

-

Spectral Width (SW): 15 ppm (to capture any highly deshielded impurities).

Step 4: C NMR Acquisition Parameters

-

Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

-

Relaxation Delay (D1): Set to 2-3 seconds .

-

Number of Scans (NS): Minimum 256 scans (preferably 512 for a 15 mg sample) to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C=O, Ar-C-O, Ar-C-NO

).

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to structural validation, ensuring a closed-loop, self-validating analytical process.

Fig 1: Standardized NMR workflow for the structural validation of p-nitrophenyl crotonate.

Advanced Application: In-Situ Monitoring of Hydrolysis

Because PNPC is highly susceptible to nucleophilic attack, it is frequently used to assay esterase activity or to study hydrolytic kinetics in micellar systems [1]. NMR spectroscopy offers a non-destructive method to monitor this cleavage in real-time [2, 3].

Real-Time NMR Kinetic Protocol

When PNPC is cleaved, it yields crotonic acid and p-nitrophenol (PNP). This reaction can be monitored via

-

Baseline Acquisition: Acquire a

H NMR spectrum of intact PNPC (Aromatic doublets at -

Reaction Initiation: Inject the enzyme or catalytic nucleophile directly into the NMR tube.

-

Arrayed Acquisition: Set up a pseudo-2D NMR experiment (e.g., multi_zgvd or arrayed 1D acquisitions) taking a spectrum every 60 seconds.

-

Data Analysis: As the ester bond is cleaved, the electron-withdrawing effect of the ester carbonyl is lost. The p-nitrophenol product exhibits aromatic resonances that are shifted upfield relative to the ester. The disappearance of the

8.28 / 7.30 ppm peaks and the concomitant appearance of the free PNP peaks (

By integrating the decaying signals of the substrate against the growing signals of the product, researchers can extract precise pseudo-first-order or Michaelis-Menten kinetic parameters without relying solely on UV-Vis spectrophotometry, effectively validating the mechanism of action of novel catalysts or enzymes.

References

-

Hydrolytic Reactions of p-Nitrophenyl Esters in Reversed Micellar Systems. Scilit. Available at:[Link]

-

Targeting of Pallada- and Platinacycles to the N-((tert-Butyloxy)carbonyl)-l-methionine p-Nitrophenyl Ester for Promotion of the Ester Cleavage. Inorganic Chemistry - ACS Publications. Available at:[Link]

-

Kinetics of p-nitrophenyl acetate (NPA) hydrolysis in the presence of BSA according to proton nuclear magnetic resonance (1H NMR). ResearchGate. Available at:[Link]

An In-depth Technical Guide to the Role of Leaving Group pKa in the Reactivity of 2-Butenoic Acid Esters

Abstract: The reactivity of carboxylic acid derivatives is a cornerstone of synthetic organic chemistry and drug development. For 2-butenoic acid esters, versatile intermediates known for their participation in conjugate additions and other transformations, the nature of the alkoxy leaving group is a critical determinant of reaction kinetics and success. This technical guide provides an in-depth analysis of the relationship between the pKa of a leaving group's conjugate acid and the electrophilic reactivity of the ester's carbonyl carbon. We will explore the theoretical underpinnings of nucleophilic acyl substitution, present quantitative data to guide the selection of leaving groups, and provide a detailed experimental protocol for the kinetic analysis of ester hydrolysis, offering a practical framework for researchers, scientists, and drug development professionals.

The Theoretical Framework: pKa as a Predictor of Leaving Group Ability

The central reaction pathway for 2-butenoic acid esters, as with other esters, is nucleophilic acyl substitution . This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl.

The success and rate of this reaction are profoundly influenced by the stability of the departing alkoxide or phenoxide group (-OR'). A stable leaving group is one that can effectively accommodate the negative charge it acquires upon departure. The most reliable predictor of this stability is the acidity of its conjugate acid (HOR').[1][2] A fundamental principle of organic chemistry states that a good leaving group is a weak base .[3][4]

The strength of a base is inversely related to the strength of its conjugate acid, which is quantified by the pKa value.[5] Therefore, the lower the pKa of the conjugate acid (HOR'), the weaker the base (-OR'), the more stable the leaving group, and the more reactive the parent ester towards nucleophilic attack.[2][6][7]

This relationship is causal: a low pKa signifies that the conjugate acid is strong and readily donates its proton, implying that the corresponding anion (the leaving group) is highly stable on its own and is not a strong base.[1][3] This stability lowers the energy barrier for the second step of the mechanism—the collapse of the tetrahedral intermediate and expulsion of the leaving group.[1][7]

Visualizing the Mechanism

The logical flow of nucleophilic acyl substitution highlights the critical departure step of the leaving group (LG).

Caption: Workflow for the spectrophotometric kinetic analysis of ester hydrolysis.

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare 10 mM stock solutions of each 2-butenoic acid ester in a minimal amount of dry acetonitrile. The use of an organic solvent is necessary due to the low aqueous solubility of the esters.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the wavelength corresponding to the maximum absorbance (λmax) of the leaving group phenoxide. For p-nitrophenoxide, this is typically around 400 nm.

-

Reaction Initiation: Pipette 2.9 mL of the 0.1 M phosphate buffer into a quartz cuvette and allow it to equilibrate to a constant temperature (e.g., 25°C) inside the spectrophotometer's sample holder.

-

Data Acquisition: To start the reaction, add 100 µL of the 10 mM ester stock solution to the cuvette. Quickly cap and invert the cuvette 2-3 times to mix, and immediately begin recording absorbance readings at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change (e.g., 10-20 minutes).

-

Data Analysis and Validation:

-

The concentration of the hydroxide ion (from the buffer) is in large excess compared to the ester, ensuring the reaction follows pseudo-first-order kinetics.

-

Plot the natural logarithm of the change in absorbance from the final point (ln(A∞ - At)) versus time.

-

The slope of the resulting straight line will be equal to the negative of the observed pseudo-first-order rate constant (-kobs). [8][9][10] * The trustworthiness of the data is validated by the linearity of this plot (an R² value > 0.98 is desirable).

-

-

Comparison: Repeat the procedure for each ester in the series. A direct comparison of the kobs values will provide a quantitative measure of the relative reactivity conferred by each leaving group.

Implications for Research and Drug Development

The principles outlined in this guide have significant practical applications:

-

Synthetic Strategy: When designing a synthesis, a chemist can choose a 2-butenoic acid ester with a highly reactive leaving group (e.g., p-nitrophenyl) to facilitate a difficult nucleophilic substitution, and then subsequently convert the product to a more stable ester if needed.

-

Prodrug Design: In drug development, a biologically active molecule containing a hydroxyl group can be masked as a 2-butenoate ester to improve properties like membrane permeability. The rate of in-vivo hydrolysis to release the active drug can be precisely tuned by modifying the electronic properties (and thus the pKa) of the ester's leaving group.

-

Biochemical Assays: Esters with chromogenic leaving groups are invaluable tools for developing high-throughput screening assays to measure the activity of esterase enzymes. [11]

Conclusion

The pKa of a leaving group's conjugate acid is a powerful and quantitatively reliable predictor of the reactivity of 2-butenoic acid esters in nucleophilic acyl substitution reactions. A lower pKa corresponds to a more stable leaving group and a more electrophilic ester, resulting in faster reaction rates. This direct relationship can be exploited in synthetic chemistry to control reaction outcomes and in medicinal chemistry to design systems for the controlled release of therapeutic agents. The experimental framework provided herein offers a robust method for empirically verifying this principle and for characterizing the kinetic profile of novel ester compounds.

References

-

Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]

-

Shields, G. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. Available at: [Link]

-

Organic Chemistry. (n.d.). Strength of nucleophile and leaving group ability are related and pKa is a guide to both. Available at: [Link]

-

Filo. (2025). Correct increasing order of pKa values for the following substituted phenol. Available at: [Link]

-

Bordwell, F. G., & Cooper, G. D. (1952). The pKa values of mono-substituted phenols and benzenethiols. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Organic Chemistry. (2025). pKa is a useful guide to leaving group ability. Available at: [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

-

YouTube. (2023). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. Available at: [Link]

-

Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

-

PubChem. (n.d.). 2-Butenoic acid, ethyl ester. Available at: [Link]

-

Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

-

ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

-

BioResources. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Available at: [Link]

-

YouTube. (2011). Reactions at sp3 Carbon: Leaving Group Ability & pKa. Available at: [Link]

-

University of Calcutta. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Available at: [Link]

-

Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. Available at: [Link]

-

ChemEurope. (n.d.). Leaving group. Available at: [Link]

-

Master Organic Chemistry. (2010). How To Use a pKa Table. Available at: [Link]

-

OrganicERs.org. (n.d.). What Does pKa Tell You?. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Leaving_group [chemeurope.com]

- 3. Strength of nucleophile and leaving group ability are related and pKa is a guide to both [ns1.almerja.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pKa is a useful guide to leaving group ability [mail.almerja.net]

- 7. youtube.com [youtube.com]

- 8. oarjpublication.com [oarjpublication.com]

- 9. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

- 10. researchgate.net [researchgate.net]

- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

The Biological Significance of p-Nitrophenyl Crotonate as an Enzyme Substrate: Mechanistic Insights and Assay Methodologies

Executive Summary

In the landscape of enzymology and drug discovery, synthetic chromogenic substrates are foundational for high-throughput screening (HTS) and kinetic profiling. While p-nitrophenyl acetate and butyrate are ubiquitous, p-nitrophenyl crotonate (pNPC) occupies a highly specialized niche. As an ester of crotonic acid (trans-2-butenoic acid), pNPC introduces an

This whitepaper synthesizes the biophysical logic, biological applications, and self-validating experimental protocols for utilizing pNPC in advanced enzymological workflows.

Chemical Logic & Structural Significance

The utility of pNPC is rooted in the physical chemistry of its molecular structure. To understand its biological significance, one must analyze the causality behind its chemical behavior:

-

The Crotonyl Moiety (

-Unsaturation): Unlike the flexible, saturated chain of butyrate, the crotonyl group features a planar -

The p-Nitrophenyl Leaving Group: Upon nucleophilic attack by the enzyme's catalytic triad (or equivalent machinery), the ester bond is cleaved, releasing p-nitrophenolate. At physiological pH (7.4), this leaving group is largely ionized (pKa

7.15), yielding a strong yellow color measurable at 405 nm. This allows for real-time, continuous spectrophotometric monitoring of reaction kinetics.

Mechanistic workflow of pNPC hydrolysis yielding the chromogenic p-nitrophenolate ion.

Biological Applications & Enzymological Relevance

Differentiating Esterase and Lipase Promiscuity

In industrial and environmental biotechnology, mapping the substrate promiscuity of novel enzymes (such as cold-active esterases) is critical. pNPC is deployed alongside saturated analogs to test the limits of an enzyme's acyl-binding pocket. A high catalytic efficiency (

Epigenetic Eraser Profiling (Histone Decrotonylases)

Histone lysine crotonylation (Kcr) is a potent epigenetic mark associated with active gene transcription, structurally distinct from acetylation. Sirtuins—specifically SIRT1, SIRT2, and SIRT3—have been identified as robust decrotonylases[2][3]. While native peptide substrates are required for precise physiological mapping[4], pNPC serves as a highly efficient, cost-effective in vitro surrogate. By utilizing pNPC, drug development professionals can execute high-throughput screens for small-molecule sirtuin modulators without the bottleneck of mass spectrometry or antibody-based readouts.

Role of decrotonylases in epigenetics and pNPC utility as an in vitro screening tool.

Mapping Detoxification Pathways via Glutathione S-Transferases (GSTs)

Electrophilic

Quantitative Data: Kinetic Parameters

To illustrate the biophysical divergence caused by the

| Substrate | Chemical Feature | Target Enzyme Class | Representative | Representative | Mechanistic Implication |

| p-Nitrophenyl Butyrate (pNPB) | Saturated (C4), flexible | General Esterases / Lipases | 150 | 45.0 | High conformational flexibility allows broad, rapid active site entry and turnover. |

| p-Nitrophenyl Crotonate (pNPC) | Decrotonylases / Specific Esterases | 320 | 12.5 | Planar geometry and resonance stabilization demand specialized oxyanion hole alignment, reducing promiscuous turnover. |

Data Note: Values are illustrative benchmarks demonstrating the typical kinetic penalty associated with rigid, conjugated substrates in non-specialized esterases.

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . p-Nitrophenyl esters are notoriously prone to spontaneous hydrolysis in aqueous buffers. Therefore, the inclusion of a buffer-only control is not optional; it is a strict requirement for establishing causality between the enzyme and the observed kinetic rate.

High-Throughput Spectrophotometric Assay for Crotonyl-Esterase Activity

Phase 1: Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Causality: pH 7.4 mimics physiological conditions while ensuring the p-nitrophenol leaving group is sufficiently ionized to be detected at 405 nm.

-

Substrate Stock: Dissolve pNPC in 100% anhydrous DMSO to a concentration of 50 mM. Causality: pNPC is highly hydrophobic and hydrolyzes in water. Anhydrous DMSO prevents premature degradation.

-

Enzyme Preparation: Dilute the target enzyme (e.g., SIRT3 or candidate esterase) in Assay Buffer to a working concentration (typically 10–100 nM final).

Phase 2: Extinction Coefficient Calibration

-

Generate a standard curve using pure p-nitrophenol (0 to 100

) in the exact Assay Buffer at 37°C. -

Measure absorbance at 405 nm to determine the operational extinction coefficient (

). Causality:

Phase 3: Reaction Initiation & Kinetic Monitoring

-

In a 96-well clear-bottom microplate, add 190

of Assay Buffer containing the target enzyme to the "Test" wells. -

Add 190

of Assay Buffer (no enzyme) to the "Blank" wells. -

Initiate the reaction by rapidly adding 10

of diluted pNPC stock (e.g., yielding a 1 mM final concentration) to all wells using a multichannel pipette. Note: Final DMSO concentration must remain -

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Record absorbance at 405 nm continuously every 30 seconds for 15–30 minutes.

Phase 4: Data Analysis

-

Calculate the initial velocity (

) from the linear portion of the progress curve for both the "Test" ( -

Self-Validation Step: Subtract the Blank

from the Test -

Convert the corrected

to molar product formation per second (

References

-

Taking Advantage of Promiscuity of Cold-Active Enzymes Source: MDPI URL:[Link]

-

Cross-specificity in some vertebrate and insect glutathione-transferases with methyl parathion, 1-chloro-2,4-dinitrobenzene and S-crotonyl-N-acetylcysteamine as substrates Source: Biochemical Journal (Portland Press) URL:[Link]

-

Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications Source: ResearchGate URL:[Link]

-

The Chemical Reactivity of Membrane Lipids Source: ACS Publications URL:[Link]

-

Histones: At the Crossroads of Peptide and Protein Chemistry Source: ACS Publications URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Butenoic Acid 4-Nitrophenyl Ester: An Application Note and Detailed Protocol

Introduction

In the landscape of contemporary drug discovery and development, the synthesis of activated esters is a cornerstone for various bioconjugation and labeling applications. Among these, 4-nitrophenyl esters stand out due to their utility as amine-reactive chemical probes and intermediates. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions with primary and secondary amines to form stable amide bonds. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Butenoic acid 4-nitrophenyl ester, an unsaturated ester with potential applications in covalent inhibitor design and as a building block in complex molecule synthesis.

This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis. We will delve into the intricacies of the Steglich esterification, a mild and efficient method for ester formation, and provide detailed instructions for purification and characterization of the final product.

Chemical Reaction and Mechanism

The synthesis of 2-Butenoic acid 4-nitrophenyl ester is achieved through the Steglich esterification of 2-butenoic acid (crotonic acid) with 4-nitrophenol. This reaction is mediated by N,N'-Dicyclohexylcarbodiimide (DCC), a powerful dehydrating agent, and catalyzed by 4-Dimethylaminopyridine (DMAP).

The reaction proceeds as follows:

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species. This species is subsequently attacked by the alcohol (4-nitrophenol) to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Butenoic acid (Crotonic acid) | Reagent | Sigma-Aldrich | 107-93-7 |

| 4-Nitrophenol | Reagent | Acros Organics | 100-02-7 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent | TCI | 538-75-0 |

| 4-Dimethylaminopyridine (DMAP) | Reagent | Alfa Aesar | 1122-58-3 |

| Dichloromethane (DCM), anhydrous | ACS | Fisher Scientific | 75-09-2 |

| Ethyl acetate | ACS | VWR | 141-78-6 |

| Hexane | ACS | VWR | 110-54-3 |

| Hydrochloric acid (HCl), 1 M | Volumetric | J.T.Baker | 7647-01-0 |

| Saturated sodium bicarbonate (NaHCO3) solution | Laboratory | - | - |

| Brine (saturated NaCl solution) | Laboratory | - | - |

| Anhydrous magnesium sulfate (MgSO4) | Laboratory | - | 7487-88-9 |

Experimental Protocol

Reaction Setup and Execution

-

Preparation of Reactants: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-butenoic acid (1.0 g, 11.6 mmol) and 4-nitrophenol (1.78 g, 12.8 mmol, 1.1 eq) in 40 mL of anhydrous dichloromethane (DCM).

-

Addition of Catalyst: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.14 g, 1.16 mmol, 0.1 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.64 g, 12.8 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. Visualize the spots under UV light.

Figure 1. Experimental workflow for the synthesis of 2-Butenoic acid 4-nitrophenyl ester.

Work-up and Purification

-

Filtration of DCU: After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL).

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The product is typically a white to pale yellow solid.

Characterization

The identity and purity of the synthesized 2-Butenoic acid 4-nitrophenyl ester should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals for the vinyl protons of the butenoate moiety and the aromatic protons of the nitrophenyl group. Based on the similar structure of 4-nitrophenyl-trans-cinnamate, the expected chemical shifts are approximately: δ 8.30 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 7.20-7.00 (m, 1H, =CH-), 6.10-5.90 (m, 1H, =CH-), 2.00 (d, 3H, -CH₃).[1]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, the vinyl carbons, and the methyl carbon. Expected approximate shifts: δ 164 (C=O), 155 (Ar-C-O), 145 (Ar-C-NO₂), 140-145 (=CH-), 125 (Ar-CH), 122 (Ar-CH), 120-125 (=CH-), 18 (-CH₃).

-

Infrared (IR) Spectroscopy (ATR): The IR spectrum should exhibit characteristic absorption bands for the ester carbonyl group (around 1760 cm⁻¹), the nitro group (around 1520 and 1350 cm⁻¹), and the C=C double bond (around 1640 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₉NO₄, M.W. = 207.18 g/mol ).

Safety and Handling

-

N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Work in a well-ventilated fume hood.[2][3]

-

4-Nitrophenol is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[4][5]

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

-

All waste materials, including the DCU byproduct, should be disposed of in accordance with institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | - Ensure all reagents are anhydrous. - Extend the reaction time. - Check the purity of the starting materials. |

| Side reaction of O-acylisourea | - Ensure DMAP is added as a catalyst. | |

| Product contaminated with DCU | Incomplete precipitation of DCU | - Cool the reaction mixture before filtration. - Wash the crude product with a solvent in which DCU has low solubility (e.g., diethyl ether or cold acetonitrile). |

| Difficult purification | Presence of unreacted starting materials | - Optimize the stoichiometry of the reactants. - Ensure the aqueous work-up is performed thoroughly to remove unreacted acid and phenol. |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-Butenoic acid 4-nitrophenyl ester via a Steglich esterification. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably obtain the target compound in good yield and purity. The provided characterization data and troubleshooting guide will further aid in the successful execution of this synthesis.

References

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

-

Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

-

4-Nitrophenol | C6H5NO3 | CID 980 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Dicyclohexylurea - Grokipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

How I can remove DCU from my product? - Chemistry Stack Exchange. (2025, December 3). Retrieved March 7, 2026, from [Link]

-

Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

-

4-Nitrophenol - HAZARD SUMMARY. (1998, March). Retrieved March 7, 2026, from [Link]

Sources

kinetic analysis of catalytic antibodies using p-nitrophenyl crotonate

Application Note & Protocol

Kinetic Analysis of Catalytic Antibodies Using the Chromogenic Substrate p-Nitrophenyl Crotonate

Abstract

This guide provides a comprehensive framework for characterizing the catalytic activity of antibodies (abzymes) using p-nitrophenyl crotonate (pNPC) as a chromogenic substrate. We delve into the foundational principles of catalytic antibody mechanisms and Michaelis-Menten kinetics, offering detailed, field-tested protocols for assay setup, data acquisition, and kinetic parameter determination. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure scientific rigor. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of catalytic antibodies.

Introduction: The Principle of Antibody Catalysis

Catalytic antibodies, or abzymes, are immunoglobulins endowed with enzymatic activity.[1][2] They are typically generated by immunizing an animal with a stable analog of the transition state of a chemical reaction.[1][2] The resulting antibody, by binding to and stabilizing the transition state of the substrate, lowers the activation energy and accelerates the reaction rate.[1][3] The study of their kinetics is paramount to understanding their efficiency and mechanism, drawing parallels with classical enzyme kinetics.[4][5]

The hydrolysis of esters by catalytic antibodies is a well-established model system.[4] The use of p-nitrophenyl (pNP) esters as substrates provides a convenient and continuous spectrophotometric assay.[6][7] Upon hydrolysis of the ester bond by the catalytic antibody, the product p-nitrophenol is released. In a solution with a pH above its pKa (~7.1), it deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and strong absorbance around 405-420 nm.[6][8] The rate of formation of this yellow product is directly proportional to the catalytic activity of the antibody.[6]